![molecular formula C19H21N5O4S2 B2466357 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 2034402-23-6](/img/structure/B2466357.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S2 and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H24N6O4S with a molecular weight of approximately 434.5 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety linked to a cyclopenta[d]thiazolo[3,2-a]pyrimidine derivative. This unique combination of functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and related structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazole demonstrate activity against various Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance this activity. For example, compounds with chloro substituents at the para position have shown improved antibacterial effects with minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
Similar derivatives have also been evaluated for antifungal properties. Compounds structurally related to this compound have shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in several studies. For example:
- Cell Proliferation Inhibition : Compounds related to this structure have been tested for their ability to inhibit cell proliferation in various cancer cell lines. One study reported that certain thiadiazole derivatives exhibited significant cytotoxicity at concentrations ranging from 100 nM to 1 mM .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors affecting metabolic pathways in microorganisms and cancer cells.
- Membrane Disruption : Some compounds may disrupt microbial membranes leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives can induce oxidative stress in cells which may contribute to their anticancer effects.
Case Studies
A few notable case studies include:
常见问题
Basic Research Questions
Q. Q1. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole or pyrimidine core, followed by acylation or thioacylation. Key steps include:
- Core formation: Use phosphorus pentasulfide for thiazole ring closure (if applicable) under inert atmospheres to prevent oxidation .
- Acylation: Employ acyl chlorides or activated esters in anhydrous solvents (e.g., DMF) with bases like triethylamine to drive the reaction .
- Optimization: Adjust temperature (often 60–80°C) and monitor progress via TLC or HPLC to isolate intermediates and ensure purity .
Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR are essential for verifying substituent positions and functional groups (e.g., dioxido-benzo[c]thiadiazole signals at δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- X-ray crystallography (if crystalline): Provides unambiguous confirmation of stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Comparative SAR studies: Systematically modify substituents (e.g., replacing methyl with ethyl groups) and evaluate activity against standardized assays (e.g., COX-1/COX-2 inhibition) to isolate structural determinants .
- Data normalization: Account for variations in assay conditions (e.g., cell lines, incubation times) using reference inhibitors and statistical meta-analysis .
- Computational docking: Model interactions with target proteins (e.g., cyclooxygenase) to rationalize discrepancies in potency .
Q. Q4. What strategies are effective for evaluating the compound’s metabolic stability and pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
- In vitro microsomal assays: Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation; monitor via LC-MS/MS .
- Plasma protein binding: Use equilibrium dialysis to measure free fraction, correlating with bioavailability .
- In vivo PK studies: Administer via IV and oral routes in rodents, collect serial blood samples, and calculate AUC, t₁/₂, and clearance rates .
Q. Q5. How can researchers design experiments to elucidate the mechanism of action for this compound’s anti-inflammatory activity?
Methodological Answer:
- Pathway inhibition assays: Test inhibition of NF-κB or MAPK signaling using luciferase reporter cell lines .
- Cytokine profiling: Quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages via ELISA .
- Target engagement: Use surface plasmon resonance (SPR) to measure binding affinity to COX-2 or other suspected targets .
Q. Experimental Design and Data Analysis
Q. Q6. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
Methodological Answer:
- Four-parameter logistic (4PL) model: Fit dose-response curves to calculate IC₅₀ values and Hill slopes, ensuring replicates (n ≥ 3) to assess variability .
- ANOVA with post-hoc tests: Compare treatment groups (e.g., compound vs. positive controls like doxorubicin) to identify significant differences .
- Synergy analysis (if applicable): Use the Chou-Talalay method to evaluate combinatorial effects with other drugs .
Q. Q7. How should researchers address inconsistencies in spectroscopic data during structural characterization?
Methodological Answer:
- Cross-validate techniques: Combine NMR, IR, and HRMS to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in IR) .
- Reproduce synthesis: Ensure batch-to-batch consistency; impurities may arise from incomplete acylation or oxidation .
- Consult computational tools: Use software like ACD/Labs or ChemDraw to simulate NMR spectra and compare with experimental data .
Q. Structural and Functional Insights
Q. Q8. What role do the dioxido-benzo[c]thiadiazole and thiazolo-pyrimidine moieties play in the compound’s bioactivity?
Methodological Answer:
- Dioxido-benzo[c]thiadiazole: Enhances electron-withdrawing properties, improving membrane permeability and interaction with hydrophobic enzyme pockets .
- Thiazolo-pyrimidine: Mimics purine bases, enabling competitive inhibition of kinases or nucleotide-binding proteins .
- Synergistic effects: The fused heterocycles create a planar structure, facilitating intercalation or π-π stacking with DNA/enzyme active sites .
Q. Advanced Synthesis Challenges
Q. Q9. How can researchers scale up synthesis without compromising purity for in vivo studies?
Methodological Answer:
- Flow chemistry: Optimize continuous processes to control exothermic reactions and reduce byproducts .
- Purification: Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- Quality control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. Data Reproducibility and Validation
Q. Q10. What steps ensure reproducibility in biological assays when testing this compound?
Methodological Answer:
- Standardize protocols: Pre-treat cells with identical media, passage numbers, and incubation times .
- Use reference compounds: Include positive/negative controls (e.g., aspirin for COX inhibition) in each assay plate .
- Blind experiments: Assign compound codes to eliminate bias during data collection and analysis .
属性
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-22-15-7-6-11(8-16(15)23(2)30(22,27)28)20-17(25)9-12-10-29-19-21-14-5-3-4-13(14)18(26)24(12)19/h6-8,12H,3-5,9-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFMRFMVQHCIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。